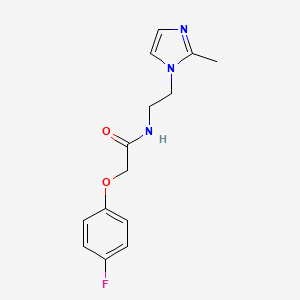

2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly its interactions with GABA-A receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C14H16FN3O2

- Molecular Weight : 277.299 g/mol

- IUPAC Name : 2-(4-fluorophenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide

The compound exhibits its biological activity primarily through modulation of the GABA-A receptor, a critical neurotransmitter receptor involved in inhibitory neurotransmission in the central nervous system. Specifically, it acts as a positive allosteric modulator (PAM) at the α1β2γ2 subpopulation of the GABA-A receptor, enhancing the receptor's response to GABA.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Modulation | Enhances GABA receptor activity |

| Receptor Target | α1β2γ2 GABA-A receptor |

| Biological Effect | Increased inhibitory neurotransmission |

Biological Activity and Efficacy

Recent studies have shown that compounds similar to this compound demonstrate significant effects on neurological conditions by stabilizing GABAergic transmission. For instance, in vitro studies indicated that this compound maintains higher metabolic stability compared to other known PAMs, thus reducing hepatotoxicity risks associated with rapid biotransformation.

Case Study: Metabolic Stability and Hepatotoxicity

A comparative analysis was performed using human liver microsomes (HLMs) to evaluate the metabolic stability of this compound against alpidem, a known PAM. The results indicated that while alpidem was extensively metabolized (only 38.60% remained after 120 minutes), the test compound retained approximately 90% of its parent structure under similar conditions.

Table 2: Metabolic Stability Comparison

| Compound | % Parent Compound Remaining (120 min) |

|---|---|

| Alpidem | 38.60% |

| Test Compound | 90% |

Therapeutic Applications

The modulation of GABA-A receptors has implications for treating various neurological disorders such as anxiety, epilepsy, and sleep disorders. The favorable metabolic profile of this compound suggests it could be a promising candidate for further development in these therapeutic areas.

科学研究应用

The compound exhibits significant biological activity, particularly through its interaction with the GABA-A receptor, a critical component in the central nervous system's inhibitory neurotransmission. It acts as a positive allosteric modulator , enhancing the receptor's response to GABA, which may have implications for treating anxiety and other neurological disorders.

Pharmacological Research

The compound's ability to modulate GABA-A receptors positions it as a valuable tool in pharmacological studies aimed at understanding anxiety and seizure disorders. Researchers are exploring its efficacy in animal models to evaluate its therapeutic potential.

Neuroscience Studies

Given its impact on neurotransmitter systems, this compound is being investigated for its role in various neurological conditions. Studies focus on its effects on synaptic plasticity and neuronal excitability, contributing to our understanding of brain function and dysfunction.

Antidepressant Effects

A study demonstrated that compounds similar to 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exhibited antidepressant-like effects in rodent models. The results indicated that these compounds could reduce depressive behaviors, suggesting a potential application in treating depression .

Anxiolytic Properties

In another study, the compound was evaluated for its anxiolytic properties using standard behavioral tests such as the elevated plus maze and open field test. Results showed a significant reduction in anxiety-like behaviors, supporting its development as an anxiolytic agent .

Data Tables

| Activity Type | Target | Effect | Notes |

|---|---|---|---|

| GABA-A Modulation | Central Nervous System | Positive Allosteric Modulator | Enhances GABA response |

| Antidepressant | Rodent Models | Reduction in depressive behaviors | Significant behavioral changes |

| Anxiolytic | Rodent Models | Decreased anxiety-like behaviors | Validated through behavioral tests |

属性

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSZQKYCJSVSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)COC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。